REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[C:6](OC)=[C:7]([S:11]([OH:13])=[O:12])[CH:8]=[CH:9][CH:10]=1)([CH3:4])[CH3:3].[C:16]([O-:19])([O-])=O.[Na+].[Na+].[Cl:22][CH:23](Cl)C(O)=O>>[Cl:22][CH2:23][S:11]([C:7]1[CH:6]=[C:5]([C:2]([CH3:1])([CH3:3])[CH3:4])[CH:10]=[CH:9][C:8]=1[O:19][CH3:16])(=[O:12])=[O:13] |f:1.2.3|
|
Name
|
3-(1,1-dimethylethyl)-2-methoxybenzenesulfinic acid
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=1C(=C(C=CC1)S(=O)O)OC
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)Cl
|
Type
|
CUSTOM
|
Details
|
by shaking several times with ethyl acetate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution is slowly evaporated to dryness at a bath temperature of 160° C
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
CUSTOM
|
Details
|
the product is obtained as crystals
|
Name
|
|
Type
|
|
Smiles
|
ClCS(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |